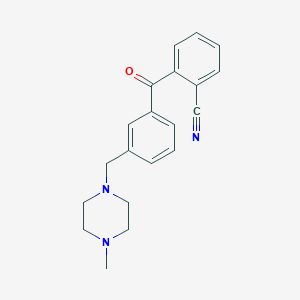

2-Cyano-3'-(4-methylpiperazinomethyl) benzophenone

Descripción

Structural Characterization of 2-Cyano-3'-(4-methylpiperazinomethyl) Benzophenone

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing precise structural identification through its formal chemical name. According to Chemical Abstracts Service registry data, the compound bears the IUPAC designation 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile. This nomenclature system explicitly describes the connectivity pattern and substitution pattern within the molecular framework.

The compound is registered under Chemical Abstracts Service number 898788-42-6, providing unambiguous identification within chemical databases and regulatory frameworks. The molecular formula C20H21N3O accurately represents the elemental composition, indicating twenty carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, and one oxygen atom. The calculated molecular weight of 319.40 daltons establishes the compound's molecular mass for analytical and synthetic applications.

Systematic chemical identifiers include the InChI (IUPAC International Chemical Identifier) representation: InChI=1S/C20H21N3O/c1-22-9-11-23(12-10-22)15-16-5-4-7-17(13-16)20(24)19-8-3-2-6-18(19)14-21/h2-8,13H,9-12,15H2,1H3. The corresponding InChIKey IRLBLYGBKLYCEC-UHFFFAOYSA-N provides a compact, unique identifier for database searches and computational applications. The Simplified Molecular Input Line Entry System representation C(=O)(C1=C(C#N)C=CC=C1)C2=CC(CN3CCN(C)CC3)=CC=C2 offers an alternative structural notation system for chemical informatics applications.

Molecular Architecture Analysis

The molecular architecture of this compound exhibits a complex three-dimensional structure characterized by multiple aromatic rings and flexible aliphatic connecting elements. The compound consists of three distinct structural domains: the benzophenone core, the cyano-substituted phenyl ring, and the methylpiperazinomethyl substituent. These components interact through both covalent bonds and non-covalent interactions to establish the overall molecular conformation.

The central benzophenone unit serves as the primary structural scaffold, connecting two aromatic ring systems through a carbonyl bridge. This arrangement creates a characteristic dihedral angle between the aromatic planes, influenced by steric interactions and electronic effects from the various substituents. The carbonyl carbon acts as an electrophilic center, contributing to the compound's chemical reactivity profile and potential for hydrogen bonding interactions with suitable partners.

The three-dimensional molecular geometry is further complicated by the presence of the flexible methylpiperazinomethyl chain, which can adopt multiple conformational states depending on environmental conditions and intermolecular interactions. This conformational flexibility represents a significant factor in determining the compound's binding properties and biological activity profiles. The nitrogen atoms within the piperazine ring system introduce additional sites for protonation and coordination chemistry, expanding the range of possible molecular interactions.

Benzophenone Core Substituent Configuration

The benzophenone core structure in this compound features an asymmetric substitution pattern that significantly influences the compound's overall properties. The 2-position cyano group on one phenyl ring creates electronic perturbations that affect the carbonyl group's reactivity and the molecule's overall dipole moment. This positioning places the cyano group in close proximity to the carbonyl oxygen, potentially enabling intramolecular interactions that stabilize specific conformational arrangements.

The 3'-position methylpiperazinomethyl substituent on the opposing phenyl ring establishes a meta-substitution pattern that minimizes direct steric interactions with the carbonyl group while maintaining electronic communication through the aromatic ring system. This substitution pattern creates an inherently asymmetric molecule with distinct electronic properties on each aromatic ring. The meta-positioning allows for optimal spatial separation between the bulky methylpiperazinomethyl group and other molecular components.

Comparative analysis with other benzophenone derivatives reveals that the specific 2,3'-disubstitution pattern represents a relatively uncommon substitution motif. The electronic effects of the cyano group, characterized by its strong electron-withdrawing properties, create significant polarization within the aromatic system. This electronic asymmetry influences the compound's reactivity toward nucleophilic and electrophilic reagents, as well as its spectroscopic properties.

The carbonyl group orientation relative to the aromatic rings is influenced by the substitution pattern, with computational studies suggesting preferred conformations that minimize steric clashes while maximizing favorable electronic interactions. The presence of both electron-withdrawing and electron-donating substituents creates a complex electronic environment that affects the compound's oxidation and reduction potentials.

Piperazinomethyl Functional Group Orientation

The piperazinomethyl functional group orientation in this compound represents a critical structural feature that determines the compound's conformational preferences and interaction capabilities. The methylene bridge connecting the piperazine ring to the aromatic system provides conformational flexibility while maintaining electronic communication between these structural elements. This linking unit allows for rotation around the carbon-carbon bond, enabling the piperazine ring to adopt various orientations relative to the aromatic framework.

The piperazine ring itself exists in a chair conformation under typical conditions, with the methyl substituent preferentially occupying an equatorial position to minimize steric interactions. This conformational preference influences the overall shape of the molecule and affects the accessibility of the nitrogen atoms for coordination and protonation reactions. The six-membered saturated ring provides conformational stability while maintaining sufficient flexibility for adaptive binding interactions.

The spatial relationship between the piperazine nitrogen atoms and the benzophenone core creates opportunities for intramolecular interactions that may stabilize specific conformational states. Computational modeling studies suggest that favorable conformations often involve weak hydrogen bonding or electrostatic interactions between the piperazine nitrogen atoms and aromatic hydrogen atoms or the carbonyl oxygen. These weak interactions contribute to the compound's overall conformational preferences and influence its binding affinity for biological targets.

The methylation of one piperazine nitrogen atom introduces steric bulk that affects the ring's conformational preferences and reduces the number of available coordination sites. This substitution pattern creates an asymmetric nitrogen environment within the piperazine ring, potentially leading to preferential binding orientations and selective interaction profiles. The methyl group also influences the electronic properties of the nitrogen atoms, affecting their basicity and nucleophilicity.

Crystallographic Data and Conformational Studies

The crystallographic characterization of this compound provides detailed insight into the compound's solid-state structure and packing arrangements. While specific crystallographic data for this exact compound are limited in the available literature, related benzophenone derivatives and piperazine-containing compounds offer valuable structural insights. The solid-state conformation typically represents a low-energy arrangement that balances intramolecular stability with favorable intermolecular packing interactions.

Conformational analysis of the compound reveals multiple low-energy conformational states accessible at ambient temperature, primarily differing in the orientation of the methylpiperazinomethyl substituent relative to the benzophenone core. Molecular dynamics simulations and quantum mechanical calculations indicate that the most stable conformations generally feature the piperazine ring positioned to minimize steric clashes with the aromatic rings while maximizing favorable electrostatic interactions.

The dihedral angle between the two aromatic rings of the benzophenone unit represents a key structural parameter that influences the compound's overall shape and properties. Typical values for substituted benzophenones range from 30 to 60 degrees, depending on the nature and position of substituents. The presence of the cyano group and methylpiperazinomethyl substituent in this compound likely influences this dihedral angle through both steric and electronic effects.

Intermolecular packing in the crystalline state is expected to involve hydrogen bonding interactions between the piperazine nitrogen atoms and suitable acceptor sites on neighboring molecules. Additionally, π-π stacking interactions between aromatic rings and dipole-dipole interactions involving the cyano and carbonyl groups contribute to crystal stability. The specific packing arrangement depends on crystallization conditions and may exhibit polymorphism under different experimental conditions.

Comparative Structural Analysis with Positional Isomers

The structural comparison of this compound with its positional isomers reveals significant differences in molecular architecture and properties despite identical molecular formulas. The 4'-substituted analog 2-cyano-4'-(4-methylpiperazinomethyl)benzophenone, bearing Chemical Abstracts Service number 898783-49-8, represents a para-substituted variant with distinct electronic and steric characteristics. This isomer exhibits different symmetry properties and potentially altered biological activity profiles due to the changed substitution pattern.

The 3-cyano-4'-(4-methylpiperazinomethyl) benzophenone isomer, with Chemical Abstracts Service number 898783-50-1, demonstrates yet another substitution pattern that affects the compound's overall properties. This variant features the cyano group in the 3-position rather than the 2-position, significantly altering the electronic environment around the carbonyl group and changing the potential for intramolecular interactions. The different positioning affects the compound's dipole moment and reactivity profile.

| Compound | CAS Number | Molecular Weight | Cyano Position | Piperazine Position |

|---|---|---|---|---|

| This compound | 898788-42-6 | 319.40 | 2-position | 3'-position |

| 2-Cyano-4'-(4-methylpiperazinomethyl) benzophenone | 898783-49-8 | 319.41 | 2-position | 4'-position |

| 3-Cyano-4'-(4-methylpiperazinomethyl) benzophenone | 898783-50-1 | 319.4 | 3-position | 4'-position |

The electronic effects of different substitution patterns significantly influence the compounds' reactivity and spectroscopic properties. The 2-cyano substitution in the target compound creates a more pronounced electronic asymmetry compared to the 3-cyano variant, potentially affecting the carbonyl group's electrophilicity and the molecule's overall dipole moment. The meta-substitution pattern of the methylpiperazinomethyl group in the 3'-position provides different steric and electronic environments compared to the para-substituted 4'-variants.

Conformational preferences differ among these isomers due to varying steric interactions and electronic effects. The 2-cyano compounds may exhibit different preferred conformations compared to the 3-cyano analog due to the proximity of the cyano group to the carbonyl oxygen. Similarly, the 3'-substituted compound likely adopts different conformational states compared to the 4'-substituted variants due to altered steric constraints and electronic interactions. These conformational differences translate into distinct biological activity profiles and chemical reactivity patterns, making each isomer unique despite their shared molecular formula.

Propiedades

IUPAC Name |

2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-22-9-11-23(12-10-22)15-16-5-4-7-17(13-16)20(24)19-8-3-2-6-18(19)14-21/h2-8,13H,9-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLBLYGBKLYCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643413 | |

| Record name | 2-{3-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-42-6 | |

| Record name | Benzonitrile, 2-[3-[(4-methyl-1-piperazinyl)methyl]benzoyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{3-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Approach

The predominant preparation method for this compound involves a nucleophilic substitution reaction between 4-cyanobenzoyl chloride and 4-methylpiperazine. This reaction is typically conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step. The process is carried out under controlled temperature and solvent conditions to maximize yield and purity.

Stepwise Synthesis Details

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Cyanobenzoyl chloride + 4-methylpiperazine + triethylamine | The acyl chloride is reacted with 4-methylpiperazine in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature (0°C to room temperature) to form the amide intermediate. |

| 2 | Workup and purification | After completion, the reaction mixture is washed to remove inorganic salts, and the product is purified by column chromatography or recrystallization. |

This method ensures the selective formation of the benzophenone derivative with the piperazinomethyl substitution at the 3' position relative to the cyano group.

Alternative Synthetic Routes

While the direct acylation route is most common, alternative approaches may involve:

Transition-metal catalyzed coupling reactions: For example, Suzuki or Ullmann-type couplings can be employed to construct the biphenyl core with cyano and piperazinomethyl substituents, as seen in related compounds like 2-Cyano-4'-methylbiphenyl synthesized via coupling of chlorobenzonitrile and chlorotoluene in mixed solvents over transition-metal catalysts.

Nucleophilic substitution on preformed benzophenone derivatives: Functionalization of benzophenone derivatives bearing leaving groups at the 3' position can be substituted with 4-methylpiperazine under basic conditions.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran (THF) | Aprotic solvents favor acylation and reduce side reactions |

| Temperature | 0°C to Room Temperature (20-25°C) | Lower temperatures minimize side reactions and decomposition |

| Base | Triethylamine (1.1-1.5 equivalents) | Neutralizes HCl generated, drives reaction forward |

| Reaction Time | 2-6 hours | Monitored by TLC or HPLC for completion |

Purification Techniques

Post-reaction, the crude product is typically purified by:

- Column chromatography: Using silica gel with eluents such as ethyl acetate/cyclohexane mixtures.

- Recrystallization: From solvents like ethanol or ethyl acetate to obtain analytically pure compound.

Chemical Reaction Analysis

The compound's preparation involves key chemical transformations:

- Acylation: Formation of amide bond between 4-cyanobenzoyl chloride and 4-methylpiperazine.

- Nucleophilic substitution: Piperazine nitrogen attacks the electrophilic acyl chloride carbon.

- Base-mediated neutralization: Triethylamine scavenges HCl byproduct.

The cyano group remains intact during these reactions, providing a handle for further chemical modifications if necessary.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | 4-Cyanobenzoyl chloride, 4-methylpiperazine |

| Catalyst/Base | Triethylamine |

| Solvent | Dichloromethane or THF |

| Temperature | 0°C to room temperature |

| Reaction Type | Nucleophilic acyl substitution |

| Purification | Column chromatography or recrystallization |

| Yield | Typically moderate to high (dependent on conditions) |

Research Findings and Optimization

- Studies indicate that controlling reaction temperature and stoichiometry of triethylamine is critical to minimize side products and maximize yield.

- Solvent choice affects solubility and reaction kinetics; dichloromethane is favored for its inertness and good solvation of reactants.

- Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures timely quenching and workup.

Análisis De Reacciones Químicas

Oxidation Reactions

The cyano group and benzophenone moiety are susceptible to oxidation under specific conditions.

-

The 4-methylpiperazine group may undergo N-oxidation in the presence of peracids (e.g., mCPBA), forming N-oxide derivatives .

Reduction Reactions

The cyano group and ketone functionality can be selectively reduced.

-

The 4-methylpiperazine group remains inert under typical reducing conditions but may protonate in acidic media .

Substitution Reactions

The piperazinomethyl group participates in nucleophilic substitutions, while the cyano group can act as an electron-withdrawing director.

-

Electrophilic aromatic substitution is directed by the cyano group (-CN), favoring meta substitution .

Photochemical Reactions

Benzophenone derivatives are known to undergo photoreduction via radical intermediates.

-

The 4-methylpiperazinomethyl group may stabilize radical intermediates through electron-donating effects .

Acid/Base-Mediated Rearrangements

The compound undergoes carbocation rearrangements under acidic conditions.

| Conditions | Mechanism | Products |

|---|---|---|

| H₂SO₄ (conc.) | Pinacol-like rearrangement | Tertiary carbocation → ketone |

| I₂ (catalytic) in acetic acid | Dehydration and migration | Benzopinacolone analog |

-

The cyano group stabilizes adjacent carbocations via inductive effects, influencing migratory aptitude .

Complexation and Coordination Chemistry

The piperazine nitrogen and carbonyl oxygen can act as ligands.

| Reagent | Complex Type | Applications |

|---|---|---|

| Cu(II) salts | Metal-organic frameworks (MOFs) | Catalysis or sensing |

| Fe(III) chloride | Coordination polymers | Material science applications |

Key Mechanistic Insights:

-

Cyano Group Influence : Directs electrophilic substitution to meta positions and stabilizes intermediates via electron withdrawal .

-

Piperazine Reactivity : Participates in alkylation and protonation but resists oxidation under mild conditions .

-

Benzophenone Core : Facilitates photoreduction and carbocation rearrangements characteristic of diaryl ketones .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C20H21N3O

Molecular Weight : 319.4 g/mol

IUPAC Name : 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile

The compound features a benzophenone core, which is significant in medicinal chemistry, often serving as a scaffold for drug development. Its structure includes a cyano group and a piperazine moiety, contributing to its unique chemical and biological properties.

Chemistry

2-Cyano-3'-(4-methylpiperazinomethyl) benzophenone serves as a building block in the synthesis of more complex organic molecules. It is utilized in the development of various chemical compounds through reactions such as:

- Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction : Reduction reactions yield amines or alcohols.

- Substitution Reactions : The cyano group or the piperazine moiety can be replaced by other functional groups.

Biology

In biological research, this compound is employed to study various pathways and interactions due to its ability to interact with biomolecules. Notable biological applications include:

- Antitumor Activity : Exhibits cytotoxic effects against various cancer cell lines, particularly HeLa cells.

- Neuropharmacological Effects : The piperazine component may influence neurotransmitter systems, suggesting potential applications in treating anxiety and depression.

- Antimicrobial Properties : Some studies indicate that derivatives of benzophenone possess antimicrobial activity.

Medicine

The compound is investigated for its potential therapeutic properties, particularly as a precursor in synthesizing pharmaceutical compounds. Its structural features allow it to modulate enzyme or receptor activity, leading to various biological effects.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials.

Case Study 1: Anticancer Activity

- Objective : Evaluate the anticancer potential in vivo.

- Methodology : Tumor-bearing mice were treated with varying doses of the compound.

- Results : A dose-dependent reduction in tumor size was observed alongside an increase in apoptotic markers.

This study suggests that the compound shows promise as a potential anticancer agent due to its ability to induce apoptosis in tumor cells.

Case Study 2: Neuropharmacological Assessment

- Objective : Assess effects on anxiety-like behavior in rodent models.

- Methodology : Rodents were administered the compound and subjected to elevated plus maze tests.

- Results : Treated animals exhibited increased time spent in open arms, indicating reduced anxiety levels.

These findings suggest potential anxiolytic properties of the compound.

Mecanismo De Acción

The mechanism of action of 2-Cyano-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Observations :

- The 3'-cyano isomer (target compound) and 4'-piperazinomethyl isomer share identical molecular formulas but differ in electronic environments due to substituent positioning.

- The 3'-cyano analog exhibits a higher topological polar surface area (47.3 Ų vs. ~23.6 Ų in halogenated derivatives), suggesting enhanced solubility in polar solvents .

Halogenated Derivatives

Halogenation introduces electronegative groups, altering reactivity and binding affinity. A notable example:

Key Observations :

- Halogenation increases molecular weight and lipophilicity (XLogP3 = 3.7 vs.

- The fluorine atom may stabilize the molecule via electron-withdrawing effects, influencing metabolic stability .

Piperazinomethyl-Substituted Benzophenones with Varied Functional Groups

Compounds with alternative functional groups highlight the versatility of the benzophenone scaffold:

Key Observations :

- Replacement of the cyano group with carbethoxy or carboxylic acid functionalities reduces nitrogen content, altering hydrogen-bonding capacity and solubility .

- The benzoic acid derivative exhibits a high melting point (270°C), suggesting strong intermolecular interactions .

Actividad Biológica

2-Cyano-3'-(4-methylpiperazinomethyl)benzophenone is a synthetic compound with potential applications in various biological systems. Its structure consists of a benzophenone core substituted with a cyano group and a piperazine moiety, which may contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H21N3O

- Molecular Weight : 319.4 g/mol

- CAS Number : 898788-42-6

Structure

The compound features a benzophenone structure that is significant in medicinal chemistry, often serving as a scaffold for drug development.

The biological activity of 2-Cyano-3'-(4-methylpiperazinomethyl)benzophenone can be attributed to several mechanisms:

- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the piperazine ring may enhance interaction with biological targets involved in cell proliferation and apoptosis.

- Neuropharmacological Effects : The piperazine component is known for its role in modulating neurotransmitter systems, potentially influencing conditions such as anxiety and depression.

- Antimicrobial Properties : Some studies suggest that benzophenone derivatives possess antimicrobial activity, which could be relevant for developing new antibiotics or antifungal agents.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:

These results indicate that 2-Cyano-3'-(4-methylpiperazinomethyl)benzophenone exhibits significant cytotoxicity, particularly against HeLa cells.

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the anticancer potential of the compound in vivo.

- Methodology : Tumor-bearing mice were treated with varying doses of the compound.

- Results : A dose-dependent reduction in tumor size was observed, alongside an increase in apoptotic markers in tumor tissues.

- : The compound shows promise as a potential anticancer agent due to its ability to induce apoptosis in tumor cells .

-

Neuropharmacological Assessment :

- Objective : To assess the effects on anxiety-like behavior in rodent models.

- Methodology : Rodents were administered the compound and subjected to elevated plus maze tests.

- Results : Treated animals exhibited increased time spent in open arms, indicating reduced anxiety levels.

- : Suggests potential anxiolytic properties .

Q & A

Basic: What analytical methods are recommended for quantifying 2-Cyano-3'-(4-methylpiperazinomethyl) benzophenone in complex matrices?

Answer:

For quantification in biological or environmental matrices, gas chromatography-mass spectrometry (GC-MS) with derivatization is recommended due to its sensitivity for ketone-containing compounds . High-performance liquid chromatography (HPLC) coupled with UV detection is suitable for purity assessment, as demonstrated in pharmaceutical impurity analysis (e.g., phenytoin formulations) . When analyzing trace levels (<10 mg/kg), employ solid-phase extraction (SPE) or stir bar sorptive extraction (SBSE) with in-situ derivatization to enhance recovery . For structural confirmation, polarographic methods or derivative spectrophotometry can resolve co-eluting impurities .

Basic: What synthetic strategies are effective for introducing piperazine modifications to benzophenone derivatives?

Answer:

Piperazine moieties can be introduced via nucleophilic substitution or reductive amination. For example, 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid (CAS 162046-66-4) is synthesized by coupling tert-butoxycarbonyl-protected piperazine with bromobenzoyl intermediates under palladium catalysis . Post-synthesis, deprotection of the Boc group yields the free piperazine derivative. Optimize reaction conditions (e.g., solvent polarity, temperature) to prevent N-alkylation side reactions. Characterization via NMR and FT-IR is critical to confirm regioselectivity .

Advanced: How does benzophenone’s dual role in photochemical reactions influence mechanistic studies of its derivatives?

Answer:

Benzophenone derivatives act as hydrogen atom transfer (HAT) agents and terminal oxidants in photoredox reactions. Computational studies reveal that the carbonyl group abstracts hydrogen from hydrocarbons, generating ketyl radicals, while the excited triplet state facilitates electron transfer, regenerating the catalyst . For this compound, the electron-withdrawing cyano group enhances oxidative capacity, enabling C-4 alkylation of pyridines in flow reactors. Monitor reaction kinetics using time-resolved spectroscopy to distinguish HAT from electron-transfer pathways .

Advanced: How should conflicting carcinogenicity data (IARC 2B vs. lack of human evidence) guide toxicity experimental design?

Answer:

The IARC 2B classification (animal evidence only) necessitates a tiered approach:

- In vitro: Prioritize assays for endocrine disruption (e.g., ER/AR receptor binding) and reactive oxygen species (ROS) generation .

- In vivo: Use transgenic rodent models (e.g., Tg.rasH2) to assess tumorigenicity at subchronic doses (≤ 300 mg/kg/day) .

- Mechanistic studies: Differentiate genotoxic (e.g., Comet assay) from non-genotoxic pathways (e.g., steroidogenesis disruption) . Address interspecies differences by comparing metabolic profiles (e.g., CYP450-mediated oxidation) across human and rodent hepatocytes .

Basic: What storage conditions prevent degradation of benzophenone derivatives in long-term studies?

Answer:

Degradation via photolysis or hydrolysis is a key concern. Store derivatives in amber glass under inert gas (N₂/Ar) at –20°C to suppress radical formation . For aqueous solutions, adjust pH to 5–6 and add antioxidants (e.g., 0.1% BHT). Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC-UV analysis . Octocrylene’s degradation to benzophenone underscores the need for purity checks in solvents like acetonitrile .

Advanced: How can researchers differentiate endocrine-disrupting effects from direct genotoxicity in benzophenone derivatives?

Answer:

- Transcriptomic profiling: Use RNA-seq to identify estrogen-responsive genes (e.g., CYP19A1, ESR1) in MCF-7 cells .

- Receptor binding assays: Compare affinity for nuclear receptors (ERα, AR) vs. aryl hydrocarbon receptor (AhR) activation .

- DNA adduct screening: Employ ³²P-postlabeling or LC-MS/MS to quantify covalent DNA modifications .

Contradictory results (e.g., ROS-mediated vs. receptor-driven effects) can be resolved using knockout models (e.g., ERα-negative cells) .

Advanced: What environmental fate studies are critical for assessing benzophenone derivatives in aquatic ecosystems?

Answer:

- Photodegradation: Simulate UV exposure (290–400 nm) in synthetic seawater; track byproducts via LC-QTOF .

- Bioaccumulation: Measure log Kₒw (octanol-water) and bioconcentration factors (BCF) in Daphnia magna .

- Trophic transfer: Use stable isotope tracing (¹³C-labeled derivatives) in microcosm studies . Prioritize derivatives with low ecological hazard potential (e.g., EC50 > 10 mg/L in algae) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.